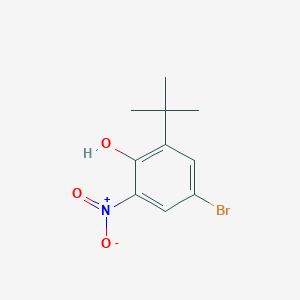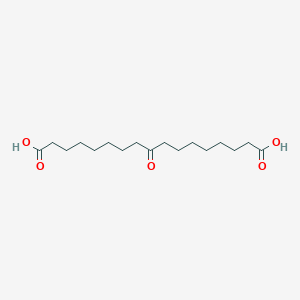
9-Oxoheptadecanedioic acid
Vue d'ensemble
Description
9-Oxoheptadecanedioic acid: is an organic compound with the molecular formula C₁₇H₃₀O₅. It is known for being a precursor to Civetone, a compound used in the fragrance industry. This compound is also utilized in scientific research, particularly for labeling proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxoheptadecanedioic acid typically involves the oxidation of heptadecanedioic acid. One common method includes the use of palladium catalysts in the presence of oxygen to achieve the desired oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 9-Oxoheptadecanedioic acid can undergo further oxidation to produce more oxidized derivatives.
Reduction: It can be reduced to form heptadecanedioic acid.
Substitution: The compound can participate in substitution reactions, particularly at the carbonyl group
Common Reagents and Conditions:
Oxidation: Palladium catalysts, oxygen.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Various nucleophiles under acidic or basic conditions
Major Products:
Oxidation: More oxidized derivatives.
Reduction: Heptadecanedioic acid.
Substitution: Substituted derivatives at the carbonyl group
Applications De Recherche Scientifique
Chemistry: 9-Oxoheptadecanedioic acid is used as a precursor in the synthesis of Civetone, which is important in the fragrance industry .
Biology: The compound is used for labeling proteins, which is crucial in various biological studies and experiments .
Medicine: Research has shown that derivatives of this compound have potential antitumor effects, particularly in the inhibition of cyclin-dependent kinases and human papillomavirus oncoproteins .
Industry: In addition to its use in the fragrance industry, the compound is also used in the production of various chemical intermediates .
Mécanisme D'action
The mechanism by which 9-Oxoheptadecanedioic acid exerts its effects involves its role as a precursor to Civetone. In biological systems, its derivatives have been shown to inhibit cyclin-dependent kinases and human papillomavirus oncoproteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Heptadecanedioic acid: A reduced form of 9-Oxoheptadecanedioic acid.
Civetone: A derivative used in the fragrance industry.
Azelaic acid: Another dicarboxylic acid with similar properties.
Uniqueness: this compound is unique due to its specific structure that allows it to act as a precursor to Civetone and its potential antitumor properties. Its ability to label proteins also sets it apart from other similar compounds .
Propriétés
IUPAC Name |
9-oxoheptadecanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O5/c18-15(11-7-3-1-5-9-13-16(19)20)12-8-4-2-6-10-14-17(21)22/h1-14H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDPYYAWBYNTFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)CCCCCCCC(=O)O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90776944 | |
| Record name | 9-Oxoheptadecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90776944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1502-36-9 | |
| Record name | 9-Oxoheptadecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90776944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B3242045.png)
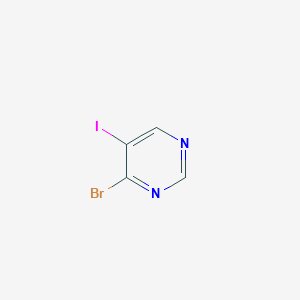
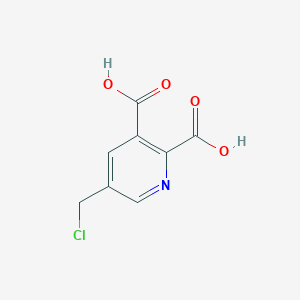

![N-[3-(2,6-Dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide](/img/structure/B3242076.png)
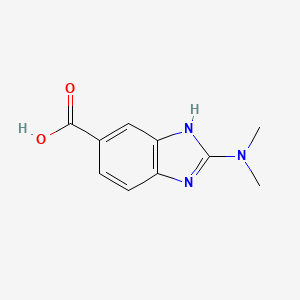

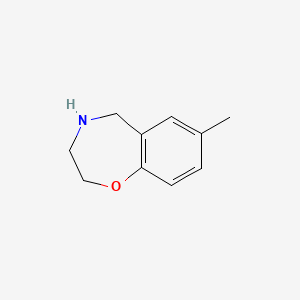
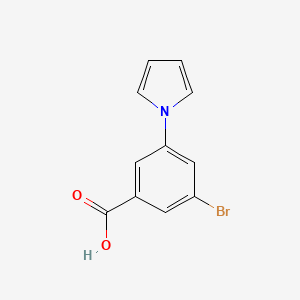
![3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B3242129.png)
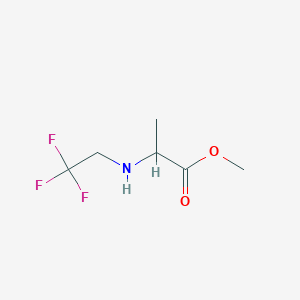
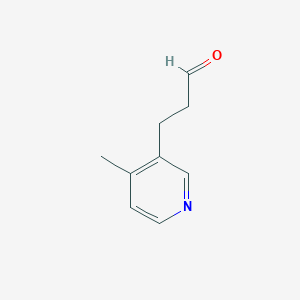
![Pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B3242144.png)
